
Kuwanon O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kuwanon O is a natural phenolic compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels–Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kuwanon O can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . The synthesis of this compound is challenging due to its complex structure, and researchers have developed various methods to optimize the yield and purity of the compound.
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes several steps, such as grinding the roots, solvent extraction, and purification using chromatographic techniques . The yield of this compound from natural sources is relatively low, which makes the industrial production process time-consuming and costly.
Análisis De Reacciones Químicas
Types of Reactions
Kuwanon O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require the presence of a catalyst and specific reaction conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Kuwanon O has a wide range of scientific research applications due to its unique structure and biological activities. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of Kuwanon O involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . This compound also targets enzymes like cyclooxygenase-2 (COX-2), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
Comparación Con Compuestos Similares
. These compounds share similar structural features but differ in their biological activities and mechanisms of action. For example:
Kuwanon C: Demonstrates potent anti-tumor effects by targeting mitochondria and endoplasmic reticulum membranes.
Kuwanon G and H:
Kuwanon O stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-cancer properties, making it a valuable compound for scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C40H38O11 |
|---|---|
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
(2S)-2-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C40H38O11/c1-18(2)4-6-23-28(43)10-9-25(38(23)48)40(50)35-26(22-7-5-20(41)14-30(22)45)12-19(3)13-27(35)36-29(44)11-8-24(39(36)49)33-17-32(47)37-31(46)15-21(42)16-34(37)51-33/h4-5,7-11,13-16,26-27,33,35,41-46,48-49H,6,12,17H2,1-3H3/t26-,27-,33-,35-/m0/s1 |
Clave InChI |
YIHMXHFAOIEYBW-BHNQILPDSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
SMILES canónico |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



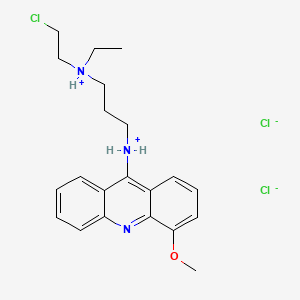
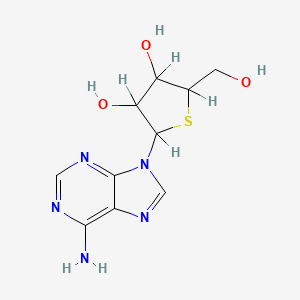
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
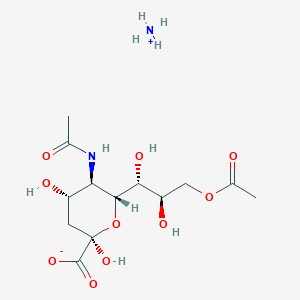
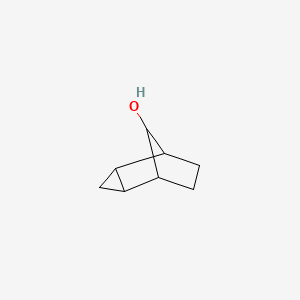
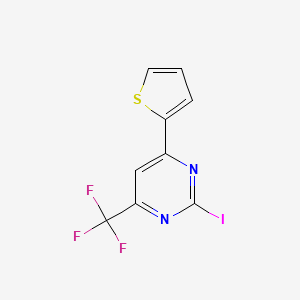
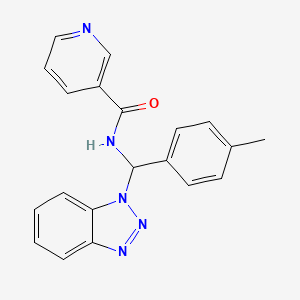


![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)
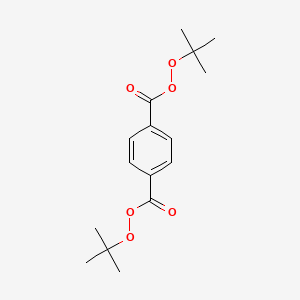

![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
